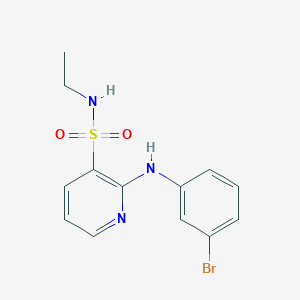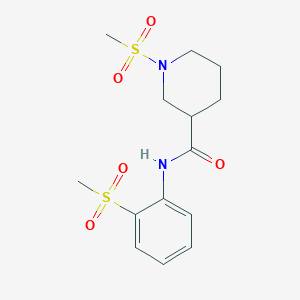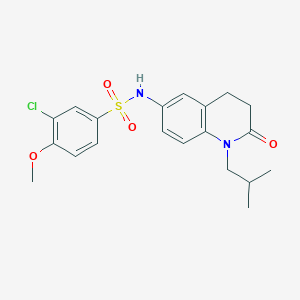
2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide involves the inhibition of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and inhibit bacterial growth. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for the study of 2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide. These include further studies on its potential therapeutic properties, studies on its toxicity and safety, and studies on its potential use in combination with other drugs or therapies. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and specific inhibitors of inflammation, cancer, and bacterial growth.
Méthodes De Synthèse
The synthesis of 2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide involves the reaction of 3-bromoaniline with N-ethyl-3-pyridinesulfonamide in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(3-bromoanilino)-N~3~-ethyl-3-pyridinesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
IUPAC Name |
2-(3-bromoanilino)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-2-16-20(18,19)12-7-4-8-15-13(12)17-11-6-3-5-10(14)9-11/h3-9,16H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYWVMEWVKYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone](/img/structure/B2928380.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928383.png)
![N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2928384.png)


![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)